bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine: is a compound that belongs to the class of pyrazole-based ligands. These compounds are known for their unique coordination properties with metal ions, making them valuable in various chemical and industrial applications . The structure of this compound consists of two 1,3-dimethyl-1H-pyrazol-4-yl groups connected to a central amine group, forming a tridentate ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the condensation of 1,3-dimethyl-1H-pyrazol-4-ylmethanol with a primary amine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions . The reaction can be summarized as follows:
Condensation Reaction: 1,3-dimethyl-1H-pyrazol-4-ylmethanol reacts with a primary amine in the presence of a catalyst.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, depending on the reactivity of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. Common industrial methods include:
Batch Process: Involves mixing the reactants in a reactor and allowing the reaction to proceed to completion.
Continuous Process: Involves the continuous addition of reactants and removal of products, allowing for a more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: Bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
Bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable metal complexes, which can exhibit unique catalytic and biological properties . The molecular targets and pathways involved depend on the specific application and the metal ions used in the complex formation.
Comparison with Similar Compounds
Bis(pyrazolyl)methane: Similar structure but with different substituents on the pyrazole ring.
Bis(benzimidazole)methane: Contains benzimidazole groups instead of pyrazole groups.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Contains triazole groups instead of pyrazole groups.
Uniqueness: Bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its coordination properties and reactivity. This makes it a valuable ligand for forming metal complexes with specific catalytic and biological activities .
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-9-11(7-16(3)14-9)5-13-6-12-8-17(4)15-10(12)2/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
MECZJZHSQOOOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CN(N=C2C)C)C |
Origin of Product |
United States |
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